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molecular formula C10H22N2O B1664234 Acetamide, 2-amino-N-(1,1-dimethylhexyl)- CAS No. 65822-42-6

Acetamide, 2-amino-N-(1,1-dimethylhexyl)-

Cat. No. B1664234
M. Wt: 186.29 g/mol
InChI Key: XSXYHGVTOLLCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04277498

Procedure details

A mixture of aminoacetonitrile bisulphate (15.4 g, 0.1 mol) and 2-methylheptan-2-ol (13.0 g, 0.1 mol) in acetic acid (60 ml) was treated with concentrated sulphuric acid (12 ml) with the temperature held at 40°-45° C. After stirring for 1 hour the mixture was poured into ice-water (300 ml) and washed with ether (2×200 ml). The aqueous phase was basified with 10 N sodium hydroxide solution, extracted with ether (3×200 ml) and the combined extracts were dried over magnesium sulphate then distilled to give 2-amino-N-(1,1-dimethylhexyl)acetamide as a colourless oil, b.p. 104°-110° C. at 0.2 mm Hg.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[NH2:6][CH2:7][C:8]#[N:9].[CH3:10][C:11](O)([CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH3:12].S(=O)(=O)(O)[OH:20]>C(O)(=O)C>[NH2:9][CH2:8][C:7]([NH:6][C:11]([CH3:12])([CH3:10])[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])=[O:20] |f:0.1|

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
S(O)(O)(=O)=O.NCC#N
Name
Quantity
13 g
Type
reactant
Smiles
CC(C)(CCCCC)O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
held at 40°-45° C
WASH
Type
WASH
Details
washed with ether (2×200 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over magnesium sulphate
DISTILLATION
Type
DISTILLATION
Details
then distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NCC(=O)NC(CCCCC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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